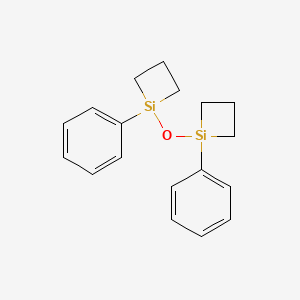
1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene is an organic compound with a complex aromatic structure It is characterized by the presence of ethyl, fluoro, and methyl substituents on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene typically involves multi-step organic reactions One common method includes the Friedel-Crafts alkylation reaction, where benzene derivatives are alkylated using alkyl halides in the presence of a Lewis acid catalyst such as aluminum chloride
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alkanes or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alkanes, alcohols
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives
Scientific Research Applications
1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance the compound’s binding affinity and selectivity towards its target, influencing pathways involved in cell signaling, metabolism, or gene expression.
Comparison with Similar Compounds
- 1-(4-Methylphenyl)-2-fluoro-4-(4-ethylphenyl)benzene
- 1-(4-Ethylphenyl)-2-chloro-4-(4-methylphenyl)benzene
- 1-(4-Ethylphenyl)-2-fluoro-4-(4-methoxyphenyl)benzene
Comparison: 1-(4-Ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the fluoro group, in particular, can significantly alter the compound’s properties compared to its chloro or methoxy analogs, potentially enhancing its stability, lipophilicity, and ability to interact with biological targets.
Properties
CAS No. |
95759-41-4 |
|---|---|
Molecular Formula |
C21H19F |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-2-fluoro-4-(4-methylphenyl)benzene |
InChI |
InChI=1S/C21H19F/c1-3-16-6-10-18(11-7-16)20-13-12-19(14-21(20)22)17-8-4-15(2)5-9-17/h4-14H,3H2,1-2H3 |
InChI Key |
KVEZYNBWTVBAJC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(C=C(C=C2)C3=CC=C(C=C3)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


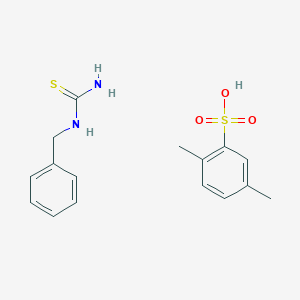

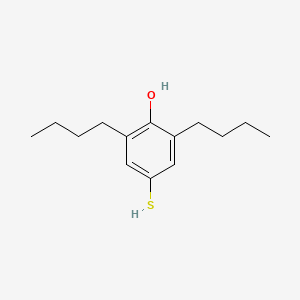
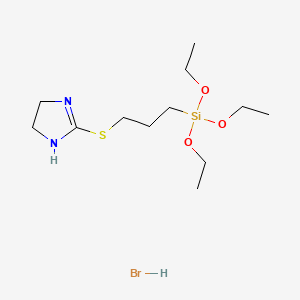


![Bis[2-(pentabromophenoxy)ethyl] butanedioate](/img/structure/B14357225.png)

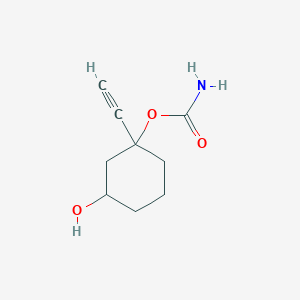
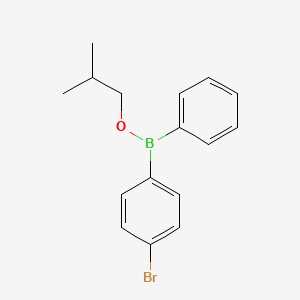
![[2-(Furan-2-yl)phenyl]iodanium iodide](/img/structure/B14357251.png)
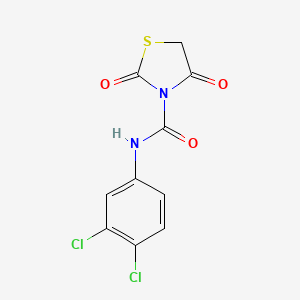
![9-Aminobicyclo[3.3.1]nonane-9-carboxylic acid;dihydrate](/img/structure/B14357260.png)
